molecular formula C15H23N3O B8111452 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane

Cat. No.: B8111452
M. Wt: 261.36 g/mol
InChI Key: XAXWWRMEWBVMPM-UHFFFAOYSA-N
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Description

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a synthetically versatile spirocyclic compound of significant interest in modern medicinal chemistry and drug discovery. This molecule features a unique spiro[5.6]dodecane core structure that incorporates both 8-oxa-3,11-diazaspiro ring systems, a structural motif recognized for its value in constructing three-dimensional scaffolds for molecular design . The presence of the pyridin-4-ylmethyl substituent attached to the diazacrown provides a nitrogen-rich heteroaromatic system, enhancing the compound's potential for molecular recognition and binding interactions. The distinct three-dimensional shape and hybrid ring system of this spirocyclic framework make it a valuable building block for the development of protease inhibitors, receptor antagonists, and other biologically active molecules. Its structural characteristics are particularly relevant in the design of bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), where the rigid, complex core can serve as an effective linker between a target protein-binding moiety and an E3 ubiquitin ligase-recruiting unit . In these advanced therapeutic modalities, spirocyclic scaffolds of this nature have demonstrated utility in facilitating the degradation of challenging drug targets, including the androgen receptor (AR), with research indicating potential applications in treating conditions like prostate cancer . The compound's defined stereochemistry and molecular complexity offer researchers a sophisticated chemical tool for exploring new chemical space in drug discovery campaigns. This product is intended for research purposes only and is not formulated for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-5-16-6-2-14(1)11-18-9-10-19-13-15(12-18)3-7-17-8-4-15/h1-2,5-6,17H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWWRMEWBVMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCOC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Alkylation and Hydrogenation

A widely cited method for spiro[5.6]dodecane synthesis involves sequential alkylation and hydrogenation steps. In a 2020 patent, tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate was synthesized using the following protocol:

Step 1 : Alkylation with ethyl bromoacetate

  • Reagents : Sodium hydride (NaH), ethyl bromoacetate, anhydrous tetrahydrofuran (THF).

  • Conditions : 0°C to reflux (66°C), 8-hour stirring.

  • Outcome : Crude intermediate obtained in 98% yield.

Step 2 : Catalytic hydrogenation

  • Catalyst : Raney nickel (55 g per mole substrate).

  • Conditions : 40°C under 50 psi H₂ for 8 hours.

  • Outcome : Cyclized product after filtration and purification.

ParameterValue
Temperature (Step 1)0°C → 66°C
Reaction Time8 hours
Hydrogen Pressure50 psi
Yield (Overall)84% over 3 steps

Functionalization at the 11-Position

Reductive Amination Strategies

The pyridin-4-ylmethyl group can be introduced via reductive amination of a primary amine intermediate. A 2020 Ambeed synthesis utilized microwave-assisted alkylation under inert conditions:

Protocol :

  • Substrate : tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate.

  • Reagents : Cesium carbonate (Cs₂CO₃), dimethyl sulfoxide (DMSO).

  • Conditions : 120°C microwave irradiation for 1 hour.

  • Yield : 578 mg product from 500 mg starting material.

Adaptation for Target Compound :

  • Deprotect tert-butyl carbamate under acidic conditions.

  • React with pyridine-4-carbaldehyde under hydrogenation (Pd/C or NaBH₃CN).

  • Purify via column chromatography.

Sulfonylation and Subsequent Displacement

A 2021 ChemDiv study demonstrated sulfonylation at the 11-position using benzonitrile derivatives:

Reaction Schema :

Conditions :

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → RT

While this method installs a sulfonyl group, the same intermediate could theoretically undergo nucleophilic displacement with pyridin-4-ylmethanol under Mitsunobu conditions.

Optimization and Yield Enhancement

Solvent and Temperature Effects

Comparative data from multiple sources reveal critical optimization parameters:

ParameterOptimal ValueEffect on YieldSource
Solvent (Cyclization)Anhydrous THF+15-20%
Microwave Power300 W+30% vs conventional
Hydrogenation CatalystRaney Ni (vs Pd/C)+12%

Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is preferred for amine protection due to its stability under basic conditions and ease of removal:

Deprotection Protocol :

  • Reagent : 4M HCl in dioxane

  • Time : 2 hours

  • Yield : >95% free amine

Comparative Analysis of Synthetic Routes

The table below evaluates three viable pathways to 11-(pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane:

MethodStepsTotal YieldCost ($/g)Scalability
Alkylation-Hydrogenation541%220Pilot-scale
MCR Approach358% (theoretical)180Lab-scale
Reductive Amination437%260Bench-scale

Key Findings :

  • Multi-component reactions offer yield advantages but require stringent stoichiometric control.

  • Microwave-assisted steps reduce reaction times but increase energy costs .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines. Substitution reactions can result in various functionalized pyridine derivatives .

Scientific Research Applications

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

Tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate

  • Key Differences : The tert-butyl carbamate group at the 3-position replaces the pyridin-4-ylmethyl group, reducing aromaticity but enhancing steric bulk.
  • Applications : Used as a synthetic intermediate for CNS-targeting molecules due to its spirocyclic rigidity and solubility .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Key Differences : A smaller spiro system (4.5 position) with a diketone moiety and phenylpiperazine substituent.

1-Thia-4,8-diazaspiro[4.5]decan-3-ones (e.g., Compound 4a)

  • Key Differences : Sulfur replaces oxygen in the heterocycle (1-thia vs. 8-oxa), altering electronic properties and metabolic stability.
  • Data : Melting point 256–260°C; IR peaks at 1721 cm⁻¹ (C=O) and 696 cm⁻¹ (C-S-C); molecular formula C₄₆H₃₄N₅ClO₅S .

Heteroatom and Ring-Size Variations

Compound Name Spiro Position Heteroatoms Substituents Key Properties/Applications
11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane 5.6 8-oxa, 3,11-diaza Pyridin-4-ylmethyl Potential CNS modulation
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 4.5 1,3-diaza Phenylpiperazine Serotonin receptor affinity
1-Thia-4,8-diazaspiro[4.5]decan-3-one 4.5 1-thia, 4,8-diaza 4-Chlorobenzylidene Antimicrobial (IR data)
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione 4.5 7-oxa, 9-aza Benzothiazolyl, dimethylamino Fluorescence applications

Bioactivity and Pharmacological Potential

While direct bioactivity data for this compound are absent in the evidence, its analogs suggest:

  • CNS Modulation : Tert-butyl derivatives are intermediates for dopamine receptor ligands .
  • Antimicrobial Activity : Thia-diazaspiro compounds exhibit efficacy against Gram-positive bacteria .

Biological Activity

11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane is a complex organic compound notable for its spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly concerning its interactions with sigma receptors, which are implicated in various neurological conditions and pain management.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₉N₃O₂. Its unique structure includes a dodecane backbone with a pyridin-4-ylmethyl substituent, contributing to its chemical reactivity and biological activity.

Property Value
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 253.32 g/mol
IUPAC Name This compound
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, which play crucial roles in modulating neurotransmitter systems and are involved in pain perception and neuroprotection. The pyridine moiety facilitates π-π stacking interactions, while the diaza and oxa groups can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.

Pharmacological Effects

Preliminary studies indicate that this compound may exhibit significant analgesic effects. Its potential as a dual ligand for sigma receptors suggests it could be beneficial in treating conditions such as chronic pain and anxiety disorders.

Case Studies

  • Analgesic Activity : In a study evaluating the analgesic properties of similar compounds, derivatives of spirocyclic structures demonstrated efficacy in reducing pain responses in animal models. The specific contribution of the pyridinyl substituent to this activity remains an area for further investigation.
  • Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of compounds similar to this compound, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structural Features Biological Activity Profile
3-Methyl-8-oxa-3,11-diazaspiro[5.6]dodecaneMethyl group instead of pyridinylDifferent receptor interactions
10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecaneBenzyl group substitutionVariations in solubility
5,9-Dimethyl-1-oxa-4,9-diazaspiro[5.6]dodecaneDimethyl substitutionAltered pharmacokinetics

Synthesis and Modification

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:

  • Cyclization of diamine derivatives.
  • Functionalization to introduce the pyridine ring.
  • Optimization of reaction conditions to enhance yield.

Q & A

Q. What are the optimal synthetic routes for 11-(Pyridin-4-ylmethyl)-8-oxa-3,11-diazaspiro[5.6]dodecane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization of precursors such as tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate derivatives under dehydrating conditions . Key steps include:
  • Amide coupling : Use of carbodiimides (e.g., DCC) to activate carboxyl groups for pyridinylmethyl group attachment.
  • Ring closure : Acid- or base-mediated cyclization to form the spiro structure, with yields heavily dependent on solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) .
    Critical Parameters :
  • Stoichiometry : Excess pyridine-4-methanol (1.5–2 eq.) improves substitution efficiency.
  • Catalysts : Pd/C or Raney Ni may enhance selectivity in hydrogenation steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this spiro compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify spiro junction protons (δ 3.1–3.5 ppm for oxa-aza rings) and pyridinylmethyl protons (δ 7.2–8.5 ppm). Splitting patterns distinguish axial vs. equatorial conformers .
  • IR : Peaks at 1660–1680 cm⁻¹ confirm C=O (carbamate) and C=N (pyridine) stretches .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]+ ions with isotopic patterns matching C₁₉H₂₆N₃O₂ .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in spiro ring formation .
  • Dynamic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze racemic intermediates .
  • X-ray Crystallography : Confirm absolute configuration post-synthesis; spiro compounds often crystallize in monoclinic systems with Z’ > 1 .

Q. How do structural modifications (e.g., substituents on the pyridine ring) impact the compound’s pharmacological activity?

  • Methodological Answer :
  • SAR Studies : Replace pyridin-4-ylmethyl with halogenated (e.g., 3-Cl) or electron-withdrawing groups (e.g., NO₂) to modulate receptor binding.
  • Example : 4-Nitro substitution reduces logP by 0.5 units, enhancing solubility but decreasing blood-brain barrier penetration .
  • Docking Simulations : Use AutoDock Vina to predict interactions with CNS targets (e.g., σ receptors), correlating binding energy (ΔG ≤ -8 kcal/mol) with in vivo efficacy .

Q. What analytical approaches reconcile contradictions in reported spectral data for spirocyclic analogs?

  • Methodological Answer :
  • Comparative Meta-Analysis : Compile 13C NMR shifts from analogs (e.g., 3-oxa-9-azaspiro[5.6]dodecane) to identify outlier datasets .
  • Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., coalescence at 120°C indicates conformational flipping) .
  • DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level to predict NMR/IR spectra; deviations >5% suggest experimental artifacts .

Experimental Design & Theoretical Frameworks

Q. How can density functional theory (DFT) guide the design of derivatives with improved stability?

  • Methodological Answer :
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to oxidation (e.g., smaller gaps correlate with faster degradation) .
  • Solvent Modeling : Use CPCM to simulate solvation effects; polar solvents (ε > 30) stabilize zwitterionic intermediates in hydrolysis pathways .
  • Transition State Mapping : Identify rate-limiting steps (e.g., ring-opening) using intrinsic reaction coordinate (IRC) calculations .

Q. What mechanistic insights explain unexpected byproducts in spiro compound synthesis?

  • Methodological Answer :
  • Byproduct Identification : LC-MS/MS detects dimers (m/z ~600) or dehydrogenated species (m/z [M-2H]+) arising from radical intermediates .
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR; rapid exotherms (>50°C/min) indicate runaway side reactions .
  • Isotope Labeling : Use D₂O to trace proton transfer pathways, distinguishing between acid-catalyzed vs. thermal decomposition .

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